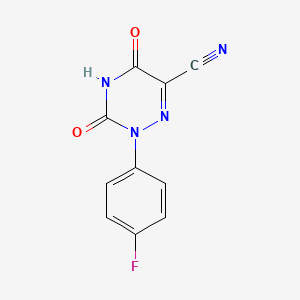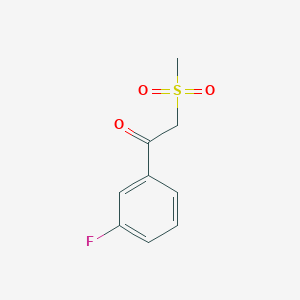
(1,4,5,6-Tetrahydropirimidin-2-iltio)-ácido acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid is an organic compound characterized by the presence of a tetrahydropyrimidine ring attached to a sulfanyl group and an acetic acid moiety
Aplicaciones Científicas De Investigación
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid typically involves the reaction of a tetrahydropyrimidine derivative with a thiol compound, followed by the introduction of an acetic acid group. One common method involves the use of a nucleophilic substitution reaction where the sulfanyl group is introduced via a thiol reagent under basic conditions. The acetic acid moiety can be introduced through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-propylamine: Similar structure but with a propylamine group instead of an acetic acid moiety.
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-methylamine: Contains a methylamine group instead of an acetic acid moiety.
Uniqueness: (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid is unique due to the presence of both a sulfanyl group and an acetic acid moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-4H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOYRFPEJPYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389692 |
Source


|
| Record name | BAS 02064024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575497-40-4 |
Source


|
| Record name | BAS 02064024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)








